COX-2 Enzyme Inhibition: Measurable but Modest Potency Differentiates This Natural-Product-Derived Scaffold from Clinical-Strength COX-2 Inhibitors
In a colorimetric enzyme immunoassay measuring inhibition of human recombinant COX-2 with 5-minute preincubation followed by arachidonic acid substrate addition, this compound demonstrated an IC₅₀ of 14.9 µM (1.49 × 10⁴ nM) [1]. This potency is approximately 370-fold weaker than celecoxib (COX-2 IC₅₀ ≈ 0.04 µM) and approximately 1,350-fold weaker than the optimized N-(benzene sulfonyl)acetamide derivative 9a (COX-2 IC₅₀ = 0.011 µM) [2]. However, the compound's activity is distinguishable from the structurally simpler N-(4-sulfamoylphenyl)acetamide, which shows no reported COX-2 inhibition in comparable assays but instead inhibits carbonic anhydrase isoforms (CAII Ki = 246 nM) . This activity profile positions the target compound as a moderate-affinity natural-product-derived COX-2 ligand suitable for scaffold optimization rather than direct therapeutic application.
| Evidence Dimension | Human COX-2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 14.9 µM (14,900 nM) |
| Comparator Or Baseline | Celecoxib: IC₅₀ ≈ 0.04 µM (40 nM). Chen 9a: IC₅₀ = 0.011 µM (11 nM). N-(4-sulfamoylphenyl)acetamide: no reported COX-2 inhibition activity. |
| Quantified Difference | ~370-fold weaker than celecoxib; ~1,350-fold weaker than Chen 9a; activity present vs. no detectable COX-2 activity for the unsubstituted sulfonamide analog. |
| Conditions | Human recombinant COX-2; colorimetric enzyme immunoassay; 5 min preincubation; arachidonic acid substrate; pH and temperature conditions per standard protocol. |
Why This Matters
For researchers procuring a COX-2-targeted sulfonamide-acetamide scaffold, this compound provides a verified—albeit moderate—starting point for SAR exploration, unlike simpler sulfonamide analogs that show no COX-2 engagement at all.
- [1] BindingDB. CHEMBL4075687 (BDBM50260298): IC₅₀ = 1.49E+4 nM for inhibition of human COX-2 assessed by colorimetric enzyme immunoassay. 2020. View Source
- [2] Chen W, et al. Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity. Bioorg Med Chem Lett. 2023;80:129101. Compound 9a: COX-2 IC₅₀ = 0.011 µM. View Source
